3,5-Dibromo-1-methylpyridin-4(1H)-one

Description

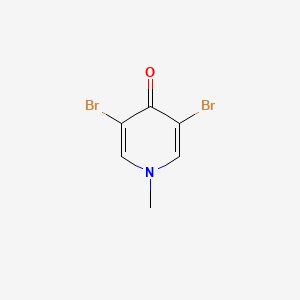

Structure

2D Structure

Properties

IUPAC Name |

3,5-dibromo-1-methylpyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c1-9-2-4(7)6(10)5(8)3-9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSNTLIRWAIQGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617779 | |

| Record name | 3,5-Dibromo-1-methylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2683-35-4 | |

| Record name | 3,5-Dibromo-1-methylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Bromination of 1-Methylpyridin-4(1H)-one

A common approach involves starting from 1-methylpyridin-4(1H)-one, followed by bromination using N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.

- Dissolve 1-methylpyridin-4(1H)-one in an aprotic solvent such as acetonitrile.

- Cool the solution to 5–10 °C.

- Add NBS portion-wise over several hours to control the reaction rate.

- Stir at low temperatures (around 3–10 °C) for several hours.

- Quench the reaction with aqueous sodium thiosulfate to remove excess bromine.

- Filter, wash, and recrystallize the product to obtain 3,5-dibromo-1-methylpyridin-4(1H)-one.

This method provides good regioselectivity for bromination at the 3 and 5 positions due to the electronic nature of the pyridinone ring.

Methylation of 3,5-Dibromopyridin-4(1H)-one

An alternative route is to first brominate 4-pyridone to obtain 3,5-dibromopyridin-4(1H)-one and then methylate the nitrogen atom.

- Bromination is carried out using bromine or NBS under controlled conditions.

- Methylation is performed with methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate).

- The reaction is typically conducted in anhydrous solvents such as tetrahydrofuran or dimethylformamide at low temperatures (-78 °C to room temperature).

This two-step approach allows better control of each functionalization step but may require careful purification.

Lithiation Followed by Methylation (Alternative Method)

- Treat 3,5-dibromopyridine with n-butyllithium and diisopropylamine in tetrahydrofuran at -78 to -10 °C to form a lithiated intermediate.

- Add methyl iodide to methylate the nitrogen.

- Work-up and purification yield this compound.

This method, while effective, requires stringent anhydrous and low-temperature conditions and is more suitable for laboratory scale.

Detailed Reaction Conditions and Yields

| Method | Starting Material | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct bromination of 1-methylpyridin-4(1H)-one | 1-methylpyridin-4(1H)-one | NBS in MeCN, 5–10 °C, slow addition over 12 h, quench with Na2S2O3, recrystallization | ~60-70 | High regioselectivity, scalable, mild conditions |

| Bromination then methylation | 4-pyridone | Bromine or NBS; then methyl iodide with K2CO3 in THF at -78 °C | 50-65 | Two-step process; requires careful control and purification |

| Lithiation and methylation | 3,5-dibromopyridine | n-Butyllithium, diisopropylamine in THF, -78 to -10 °C; methyl iodide addition | 55-60 | Requires low temperature and inert atmosphere; suitable for small scale |

Representative Experimental Procedure (From Literature)

- To a cooled (5–10 °C) solution of 1-methylpyridin-4(1H)-one in acetonitrile, NBS (2 equivalents) is added portion-wise over 12 hours.

- The mixture is stirred at 3 °C for 4 hours.

- The reaction is quenched with aqueous sodium thiosulfate solution at -5 to 5 °C.

- The precipitate is filtered, washed with acetonitrile and water, and recrystallized from ethyl acetate/petroleum ether.

- The product is obtained as a white solid with a yield of approximately 60%.

Analytical and Purification Notes

- Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress.

- Recrystallization solvents such as ethyl acetate and petroleum ether mixtures provide high purity.

- pH adjustment during work-up (typically pH 10-11) facilitates extraction and purification.

- The product is characterized by NMR, mass spectrometry, and melting point analysis.

Summary and Recommendations

- The direct bromination of 1-methylpyridin-4(1H)-one using NBS in acetonitrile at low temperature is the most efficient and industrially scalable method for preparing this compound.

- Alternative methods involving lithiation or stepwise bromination and methylation are viable but require more stringent conditions and are less suitable for large-scale production.

- Reaction parameters such as temperature control, reagent addition rate, and quenching are critical for achieving high yield and purity.

- Purification by recrystallization and chromatographic methods ensures the isolation of the desired compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-methylpyridin-4(1H)-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinones, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3,5-Dibromo-1-methylpyridin-4(1H)-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-methylpyridin-4(1H)-one involves its interaction with specific molecular targets. The bromine atoms and the keto group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

3,5-Dibromopyridin-4(1H)-one (CAS: 28419-11-6)

- Molecular Formula: C₅H₃Br₂NO

- Key Difference : Lacks the 1-methyl group present in the target compound.

- The methyl group in 3,5-Dibromo-1-methylpyridin-4(1H)-one may enhance lipophilicity, influencing solubility and membrane permeability in biological systems.

Other Brominated Pyridinones

- 3-Bromo-6-methoxypicolinaldehyde (CAS: 269058-49-3) : Contains a methoxy and aldehyde group, enabling diverse reactivity in cross-coupling reactions .

- 4-Hydroxy-2-methylpyrimidine-5-carbonitrile (CAS: 27058-54-4) : A pyrimidine derivative with distinct electronic properties due to the nitrile and hydroxyl groups .

Physicochemical and Spectral Data

While the provided evidence lacks direct experimental data (e.g., NMR, HPLC) for this compound, comparisons can be inferred from related compounds:

- 1H NMR Trends: Bromine atoms in pyridinones typically deshield adjacent protons, causing downfield shifts. For example, in thiodiketopiperazines, bromine substitution at aromatic positions results in δ values of 7.8–8.2 ppm for adjacent protons .

- Solubility: The methyl group in the target compound likely improves solubility in organic solvents compared to non-methylated analogs like 3,5-Dibromopyridin-4(1H)-one.

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 2683-35-4 | C₅H₃Br₂NO | 252.89 | 1-methyl, 3-Br, 5-Br |

| 3,5-Dibromopyridin-4(1H)-one | 28419-11-6 | C₅H₃Br₂NO | 252.89 | 3-Br, 5-Br (no methyl) |

| 3-Bromo-6-methoxypicolinaldehyde | 269058-49-3 | C₇H₆BrNO₂ | 232.03 | 3-Br, 6-OCH₃, aldehyde |

Biological Activity

3,5-Dibromo-1-methylpyridin-4(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound contains bromine substituents that may enhance its reactivity and biological efficacy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C₆H₅Br₂N₁O

- CAS Number : 2683-35-4

The presence of bromine atoms is significant as they can influence the compound's lipophilicity and reactivity, potentially affecting its biological interactions.

The mechanisms by which this compound exerts its biological effects are not fully elucidated; however, several studies suggest multiple pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular metabolism and function.

- Receptor Interaction : It could act as a ligand for various receptors, modulating signaling pathways that affect cell proliferation and survival.

Antimicrobial Activity

Recent studies indicate that this compound exhibits antimicrobial properties:

- In vitro Studies : The compound has shown inhibitory effects against various bacterial strains. For example, it demonstrated a minimum inhibitory concentration (MIC) of 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 12.5 |

Antiparasitic Activity

Research has highlighted the potential of this compound as an antiparasitic agent:

- Trypanosoma brucei Assays : In assays targeting the Trypanosoma brucei parasite, the compound exhibited over 50% inhibition at concentrations around 5 μM, indicating promising antiparasitic activity .

Cytotoxicity Studies

Cytotoxicity assessments have been performed to evaluate the safety profile of the compound:

- MRC5 Cell Line : In cytotoxicity assays against the human MRC5 cell line, the compound showed an EC50 value greater than 50 μM, suggesting low toxicity to mammalian cells .

Study on Enzyme Inhibition

A detailed study investigated the enzyme inhibition properties of this compound. It was found to inhibit key metabolic enzymes involved in glycolysis:

- Glycolytic Pathway Impact : The compound inhibited phosphofructokinase activity, leading to reduced glucose metabolism in treated cells .

Structure-Activity Relationship (SAR)

An investigation into the structure-activity relationship revealed that modifications to the bromine substituents significantly impacted biological activity. Compounds with different halogen substitutions were evaluated for their efficacy against microbial strains.

Q & A

Q. What are the optimal synthetic routes for 3,5-Dibromo-1-methylpyridin-4(1H)-one?

Methodological Answer: The synthesis typically involves bromination and methylation steps. For methylation, sodium hydride (NaH) and methyl iodide (MeI) in dimethylformamide (DMF) are commonly used, as demonstrated in the methylation of structurally related pyrazole derivatives . Adjustments may be needed for the pyridinone core, such as optimizing reaction temperature (e.g., 0–25°C) and stoichiometric ratios (e.g., 1:1.2 substrate-to-MeI). Bromination may require electrophilic brominating agents (e.g., Br₂ or N-bromosuccinimide) under controlled conditions. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and methyl group integration. ²D NMR (e.g., COSY, HSQC) resolves coupling in aromatic regions.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula.

- X-ray Diffraction (XRD) : For crystal structure determination; SHELX software is widely used for refinement .

- Elemental Analysis : Confirms purity and halogen content.

Q. Table 1: Illustrative Characterization Data for Brominated Pyridinones

Advanced Research Questions

Q. How do bromine substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: Bromine atoms act as leaving groups in Suzuki-Miyaura or Ullmann couplings. Reactivity can be studied via:

- Kinetic Monitoring : Use in situ NMR or GC-MS to track reaction progress.

- Computational Modeling : DFT calculations (e.g., Gaussian) to evaluate electronic effects (e.g., charge distribution at Br sites).

- Competitive Experiments : Compare reactivity with mono-brominated analogs to assess steric/electronic contributions. Evidence from brominated pyridinones suggests that steric hindrance may slow coupling at the 3,5-positions .

Q. How can hydrogen-bonding patterns in its crystal structure inform supramolecular design?

Methodological Answer:

- Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Etter’s formalism to predict aggregation behavior .

- SHELX Refinement : Resolve H-bond geometries (distance/angle) from XRD data .

- Thermal Analysis : Correlate melting points (DSC/TGA) with H-bond network stability. For example, strong N–H···O interactions may enhance thermal stability.

Q. How to design biological activity assays for this compound?

Methodological Answer:

- Target Selection : Prioritize bromine-sensitive targets (e.g., enzymes with nucleophilic active sites).

- Assay Optimization :

- Antioxidant Activity : Use DPPH radical scavenging (as in dihydropyrimidinone studies ).

- Cytotoxicity Screening : MTT assays with controls for bromide ion interference.

- Dose-Response Studies : Vary concentrations (1–100 µM) and include positive controls (e.g., ascorbic acid for antioxidants).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.